molecular formula C16H11ClN6OS2 B2739092 N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 1324466-80-9

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2739092
CAS No.: 1324466-80-9
M. Wt: 402.88
InChI Key: FNDQLHFLMVBJLR-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule research chemical designed for investigative applications. This compound features a benzothiadiazole core, a heterocyclic scaffold known for its significant chemical stability and interesting electronic properties, which makes it a valuable building block in materials science and pharmaceutical research . The molecular structure integrates a 1,3-thiazole ring, a privileged structure in medicinal chemistry, linked via an acetamide bridge to a 5-chloropyridin-2-yl group. Such a complex architecture suggests potential for multi-target interactions within biological systems. Compounds based on the benzothiadiazole and related benzazole scaffolds, such as benzoxazoles and benzothiazoles, have been reported in the literature to exhibit a wide range of pharmacological activities, including potential as enzyme inhibitors . For instance, structurally similar molecules have demonstrated neuroprotective properties by inhibiting the c-Jun NH2-terminal kinase (JNK) pathway, a key target in ischemia-induced cell death research . Other analogs are investigated as potential antidiabetic agents through alpha-glucosidase inhibition mechanisms, as supported by molecular docking studies against relevant protein targets like human maltase-glucoamylase . Furthermore, sulfonamide derivatives incorporating related heterocyclic systems have been explored as phosphatidylinositol 3-kinase (PI3K) inhibitors in oncology research and for various other therapeutic targets . This reagent is provided exclusively for research and development purposes in a laboratory setting. It is intended for use by qualified professionals. This product is classified as "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS2/c17-9-4-5-13(18-7-9)21-16-19-10(8-25-16)6-14(24)20-11-2-1-3-12-15(11)23-26-22-12/h1-5,7-8H,6H2,(H,20,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDQLHFLMVBJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole moiety connected to a thiazole and a chloropyridine group. Its molecular formula is C14H11ClN4S2C_{14}H_{11}ClN_{4}S_{2}, and it has a molecular weight of approximately 318.85 g/mol. The structural complexity allows for various interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzothiadiazole and thiazole derivatives. The following general synthetic route can be outlined:

  • Formation of Benzothiadiazole : Starting from 2,1,3-benzothiadiazol-4-amine.
  • Thiazole Formation : Reacting with appropriate thiazole precursors.
  • Final Coupling : Linking the chloropyridine moiety via amine coupling reactions.

Antimicrobial Activity

Research indicates that compounds containing benzothiadiazole and thiazole frameworks exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antitumor Activity

The compound has been evaluated for its antitumor potential:

  • Cell Line Studies : In vitro assays demonstrated cytotoxicity against human breast and colon cancer cell lines. The IC50 values were reported in the micromolar range, indicating moderate potency .

Anti-inflammatory Effects

Some studies have suggested that compounds similar to this compound may exhibit anti-inflammatory properties:

  • Mechanism : These effects are likely mediated through inhibition of pro-inflammatory cytokines and modulation of pathways involving cyclooxygenase enzymes .

Study 1: Antimicrobial Efficacy

A study conducted by Sawhney et al. evaluated the antimicrobial activity of various benzothiadiazole derivatives, including the compound . Results indicated significant inhibition against E. coli and Klebsiella pneumoniae, suggesting broad-spectrum activity .

Study 2: Antitumor Activity

In a comparative analysis of benzothiadiazole derivatives, this compound was found to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Core Heterocyclic Modifications

  • Benzothiadiazole vs. Benzothiazole/Benzoxazole: The target compound’s benzothiadiazole core differs from benzothiazole (e.g., in ’s N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide) and benzoxazole derivatives.
  • Thiazole Substituents: The 5-chloropyridin-2-ylamino group on the thiazole ring contrasts with substituents in analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which features a difluorophenyl group. The chlorine and pyridine moieties in the target compound may improve lipophilicity and hydrogen-bonding capacity, influencing bioavailability and target engagement .

Linker and Functional Group Variations

  • Acetamide vs. In contrast, sulfonamide-containing analogs (e.g., bis(azolyl)sulfonamidoacetamides in ) introduce sulfonyl groups that enhance acidity and solubility, which the target compound lacks .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Yield
Target Compound Benzothiadiazole 5-Chloropyridin-2-ylamino thiazole Not reported Not specified
N-(Benzothiazol-2-yl)-4-... butanamide Benzothiazole 5-Chlorobenzoxazolylamino Antidiabetic (docking) 76%
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorophenyl PFOR enzyme inhibition Not specified
Bis(azolyl)sulfonamidoacetamides Sulfonamide-thiazole Sulfamoyl-linked oxazole/thiazole Not reported Ultrasonication-assisted

Research Findings and Gaps

  • Antidiabetic and Enzyme Inhibition : While and highlight antidiabetic and enzyme-inhibitory activities in analogs, the target compound’s benzothiadiazole core remains unexplored in these contexts.
  • Synthetic Optimization : Higher yields in ’s butanamide synthesis (76%) suggest room for improving the target compound’s synthetic efficiency.
  • Structural Insights : Computational studies (e.g., docking or Multiwfn-based wavefunction analysis ) could elucidate electronic properties and binding mechanisms unique to the benzothiadiazole-thiazole scaffold.

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